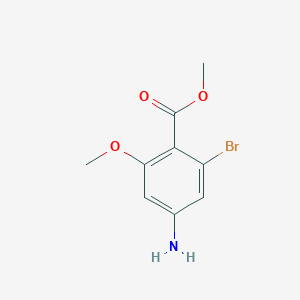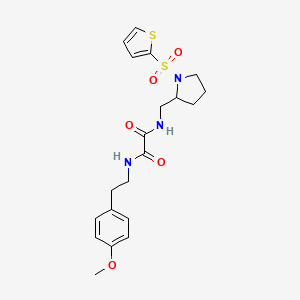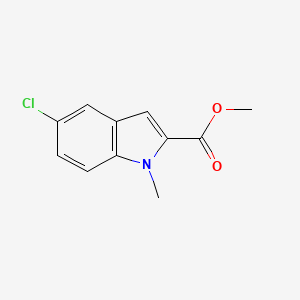
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A series of novel quinoline-pyrazoline-based compounds, including derivatives of the mentioned compound, have shown potent antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various bacterial and fungal strains, demonstrating statistically significant results in combating microbial infections. Notably, some derivatives exhibited higher antifungal activity against specific strains than standard drugs like ketoconazole, suggesting their potential as effective antimicrobial agents (Ansari & Khan, 2017).
Antioxidant Efficiency
In the context of industrial applications, certain derivatives have been investigated for their antioxidant efficiency in lubricating greases. These studies, conducted using standard ASTM methods, indicated that the compounds could significantly reduce total acid number and oxygen pressure drop in lubricating greases, highlighting their potential as antioxidants in industrial settings (Hussein, Ismail, & El-Adly, 2016).
Antitubercular Properties
Microwave-assisted synthesis of novel quinolin-2(1H)-one-based pyrazoline hybrids has revealed moderate to good antitubercular activity against M. tuberculosis strains. These findings are supported by both in-vitro assays and in-silico studies, indicating that structural modifications in these compounds could further enhance their efficacy against tuberculosis (Pattanashetty, Hosamani, & Barretto, 2018).
Anti-inflammatory and Analgesic Properties
Investigations into the anti-inflammatory and analgesic properties of quinazolinone derivatives have revealed that certain compounds exhibit potential activity in these domains. These findings suggest that these derivatives could be further explored for their therapeutic benefits in treating inflammation and pain (Farag et al., 2012).
Synthesis and Evaluation of Novel Compounds
Research into the synthesis of new series of compounds incorporating the thiophene moiety has demonstrated promising anti-tumor agents. These compounds have been synthesized, characterized, and evaluated for their potential in inhibiting tumor cell growth, highlighting the versatility of quinoline-pyrazoline-based compounds in developing new therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
CAS-Nummer |
394239-20-4 |
|---|---|
Molekularformel |
C27H23ClN4O2S |
Molekulargewicht |
503.02 |
IUPAC-Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C27H23ClN4O2S/c1-29-27(35)32-23(16-8-11-19(34-2)12-9-16)15-22(31-32)25-24(17-6-4-3-5-7-17)20-14-18(28)10-13-21(20)30-26(25)33/h3-14,23H,15H2,1-2H3,(H,29,35)(H,30,33) |
InChI-Schlüssel |
ZBFMDBHXSBZEMP-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)



![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)


![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)

